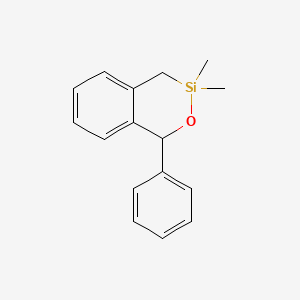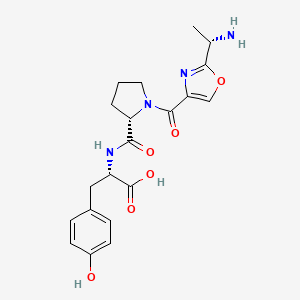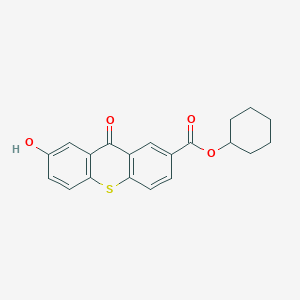
1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl- is a heterocyclic compound that features a silicon atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl- typically involves the reaction of a phenyl-substituted silane with an appropriate dihydrobenzoxasilin precursor. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as solvent-free microwave irradiation have been explored to enhance the efficiency and environmental friendliness of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the silicon atom.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific solvents and temperature control to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized benzoxasilin compounds .
Scientific Research Applications
1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex silicon-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and resins
Mechanism of Action
The mechanism by which 1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom within the compound’s structure can participate in unique bonding interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: This compound shares a similar heterocyclic structure but contains nitrogen instead of silicon.
3,4-Dihydro-2H-1,3-benzoxazine: Another related compound with a similar ring structure but different functional groups.
Uniqueness: 1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl- is unique due to the presence of the silicon atom, which imparts distinct chemical properties and reactivity compared to its nitrogen-containing analogs. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry .
Properties
CAS No. |
877773-93-8 |
|---|---|
Molecular Formula |
C16H18OSi |
Molecular Weight |
254.40 g/mol |
IUPAC Name |
3,3-dimethyl-1-phenyl-1,4-dihydro-2,3-benzoxasiline |
InChI |
InChI=1S/C16H18OSi/c1-18(2)12-14-10-6-7-11-15(14)16(17-18)13-8-4-3-5-9-13/h3-11,16H,12H2,1-2H3 |
InChI Key |
QSMNDCAYTUCZLF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CC2=CC=CC=C2C(O1)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12604514.png)

![Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate](/img/structure/B12604520.png)

![N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine](/img/structure/B12604532.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B12604548.png)
![1-cinnolin-4-yl-N-[(E)-hydrazinylidenemethyl]pyrrole-3-carboxamide](/img/structure/B12604549.png)
![N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2,2,2-trifluoroacetamide](/img/structure/B12604553.png)
![4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid](/img/structure/B12604554.png)

![2-(4-chlorophenyl)-5-[(E)-hydroxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12604566.png)
![[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12604582.png)
